molecular formula C22H25N5O2 B2957394 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380058-69-3

5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2957394
CAS No.: 2380058-69-3
M. Wt: 391.475
InChI Key: LMISUNLMAXFQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16-11-23-22(24-12-16)29-15-18-7-6-10-26(14-18)21(28)20-13-25-27(17(20)2)19-8-4-3-5-9-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMISUNLMAXFQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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